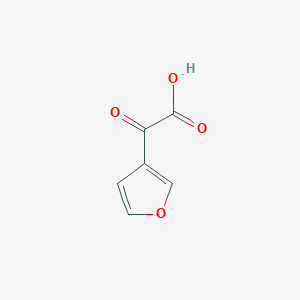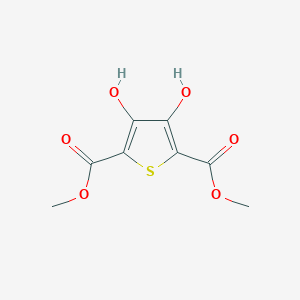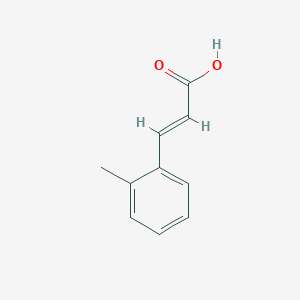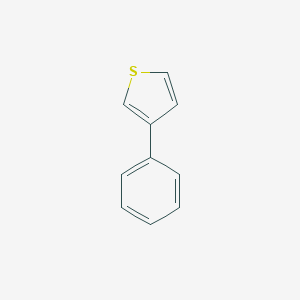
3-Furyl(oxo)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Furyl(oxo)acetic acid can be synthesized through several methods. One common approach involves the oxidation of 3-furylacetic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. For example, a continuous flow microchannel reactor can be used to facilitate the reaction between furfural and an oxidizing agent, resulting in the formation of this compound. This method offers advantages such as improved reaction control, reduced waste, and higher product purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Furyl(oxo)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding 3-furyl(oxo)ethanol.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Lewis acids such as aluminum chloride and boron trifluoride can catalyze substitution reactions.
Major Products: The major products formed from these reactions include various substituted furans, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Furyl(oxo)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies of enzyme-catalyzed reactions and metabolic pathways involving furan derivatives.
Medicine: Research has explored its potential as a precursor for the development of new drugs with antibacterial, antifungal, and anticancer properties.
Industry: this compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of polymers and resins
Mécanisme D'action
The mechanism of action of 3-furyl(oxo)acetic acid involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as an inhibitor or activator of specific enzymes, influencing metabolic processes. For example, it may inhibit certain enzymes involved in the biosynthesis of nucleic acids or proteins, thereby exerting antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 2-Furyl(oxo)acetic acid
- 3-Furylacetic acid
- 2-Furylacetic acid
- 5-Hydroxy-2-furylacetic acid
Comparison: Compared to these similar compounds, 3-furyl(oxo)acetic acid is unique due to the presence of both a furan ring and an oxo group, which confer distinct chemical reactivity and biological activity. For instance, the oxo group enhances its ability to participate in oxidation-reduction reactions, making it a versatile intermediate in organic synthesis. Additionally, its specific structural features may result in different biological activities and applications compared to other furan derivatives .
Propriétés
IUPAC Name |
2-(furan-3-yl)-2-oxoacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4/c7-5(6(8)9)4-1-2-10-3-4/h1-3H,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMJIOARABGYHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364876 |
Source


|
| Record name | 3-furyl(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54280-70-5 |
Source


|
| Record name | 3-furyl(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thieno[3,2-b]thiophene-2-boronic Acid](/img/structure/B186520.png)



![4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide](/img/structure/B186526.png)




acetic acid](/img/structure/B186533.png)


